molecular formula C15H14ClFN2 B2977066 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 2241142-13-0

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B2977066
CAS No.: 2241142-13-0
M. Wt: 276.74
InChI Key: BYKPZQKCYSBZMW-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound has a chlorine atom at the 7th position and a fluorine atom at the 2nd position of the phenyl ring, which can influence its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

  • Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-aminobenzophenone with chloroacetyl chloride in the presence of a base such as triethylamine.

  • Introduction of Fluorine: Fluorination can be performed using reagents like Selectfluor or Deoxo-Fluor.

  • Reduction to Tetrahydro Derivative: The benzodiazepine core can be reduced to its tetrahydro form using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using chemical reductants like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, aqueous conditions.

  • Reduction: H2 gas, Pd/C catalyst, LiAlH4 in ether.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated or amino-substituted derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity, including binding to receptors and enzymes.

  • Medicine: Investigated for its pharmacological properties, such as sedative and anxiolytic effects.

  • Industry: Employed in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces its sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to neurotransmission modulation.

Comparison with Similar Compounds

  • Midazolam: Another benzodiazepine with sedative properties.

  • Flurazepam: Known for its hypnotic effects.

  • Loflazepate: Used as an anxiolytic and anticonvulsant.

Uniqueness: 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which can influence its binding affinity and pharmacological profile compared to other benzodiazepines.

This compound's distinct chemical structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2/c16-10-5-6-14-12(9-10)15(19-8-7-18-14)11-3-1-2-4-13(11)17/h1-6,9,15,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPZQKCYSBZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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